molecular formula C18H14N4O2 B2619851 2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide CAS No. 1424355-82-7

2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide

Cat. No. B2619851
CAS RN: 1424355-82-7
M. Wt: 318.336
InChI Key: LHJRXUFJVMBDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . It also contains a furan ring, which is a five-membered aromatic ring with an oxygen atom . The compound’s linear formula is C8H6N2O2, and it has a molecular weight of 162.149 .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole ring and a furan ring. Pyrazole is a five-membered aromatic ring with two nitrogen atoms, and furan is a five-membered aromatic ring with an oxygen atom .

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling and growth. It also inhibits the activity of certain enzymes, such as topoisomerase and HDAC, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce inflammation and oxidative stress, which are involved in many diseases, including cancer.

Advantages and Limitations for Lab Experiments

2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide has several advantages for lab experiments, including its easy synthesis and purification, high potency, and specific targeting of cancer cells. However, there are also some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide, including further investigation of its mechanism of action, optimization of its synthesis and purification, and testing its efficacy in animal models. It can also be studied for its potential applications in treating other diseases, such as inflammation and oxidative stress-related diseases. Additionally, its potential as a lead compound for the development of new anticancer drugs can be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. It has been synthesized using various methods and has been studied for its potential applications in treating cancer, inflammation, and oxidative stress. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. This compound has several advantages for lab experiments, including its easy synthesis and purification, high potency, and specific targeting of cancer cells. However, further studies are needed to understand its mechanism of action and potential side effects.

Synthesis Methods

2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide can be synthesized using various methods, including the Knoevenagel condensation reaction between 3-(furan-2-yl)acrylaldehyde and 3-[(1H-pyrazol-1-yl)methyl]benzaldehyde, followed by the reaction with cyanoacetamide. The reaction is typically carried out in the presence of a catalyst, such as piperidine, and a solvent, such as ethanol or methanol. The product is then purified using various techniques, such as recrystallization or column chromatography.

Scientific Research Applications

2-cyano-3-(furan-2-yl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells. This compound has been tested on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results. It has also been studied for its potential applications in treating inflammation and oxidative stress.

properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-[3-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c19-12-15(11-17-6-2-9-24-17)18(23)21-16-5-1-4-14(10-16)13-22-8-3-7-20-22/h1-11H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJRXUFJVMBDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CO2)C#N)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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